2,4-Dibutoxybenzophenone

UV Stabilizer Polymer Additive Compatibility

Standard hydroxy-substituted benzophenones (e.g., UV-531) rely on intramolecular H-bonding for UV absorption, limiting direct substitution when this mechanism is undesirable. 2,4-Dibutoxybenzophenone (CAS 106615-09-2) offers a distinct photophysical profile due to the absence of ortho-OH groups. - **Application**: Photoinitiator in UV-curable acrylates (low migration for food/medical coatings); polyolefin/polystyrene UV stabilizer. - **Key properties**: C4 butoxy chains balance polymer compatibility (PE/PP) vs. volatility; allows benchmarking against hydroxy analogs. - **Supply**: ≥98% purity; research quantities available for structure-property studies.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 106615-09-2
Cat. No. B035390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibutoxybenzophenone
CAS106615-09-2
Synonyms2,4-Dibutoxybenzophenone
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCCCC
InChIInChI=1S/C21H26O3/c1-3-5-14-23-18-12-13-19(20(16-18)24-15-6-4-2)21(22)17-10-8-7-9-11-17/h7-13,16H,3-6,14-15H2,1-2H3
InChIKeyYXHZAEYCDUDRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibutoxybenzophenone (CAS 106615-09-2) for Polymer and Coating Procurement: Core Chemical Identity and Class Context


2,4-Dibutoxybenzophenone (CAS 106615-09-2, C21H26O3, MW 326.4 g/mol) is a benzophenone derivative featuring two butoxy substituents at the 2- and 4-positions [1]. As a member of the benzophenone class of ultraviolet (UV) light stabilizers, it functions by absorbing incident UV radiation and dissipating the energy as heat, thereby protecting polymeric matrices from photodegradation [2]. Unlike hydroxy-substituted benzophenones (e.g., UV-531, UV-9), 2,4-dibutoxybenzophenone lacks ortho-hydroxyl groups, which defines a distinct photophysical profile and necessitates careful evaluation of its performance relative to in-class alternatives.

Non-ortho-OH Benzophenone scaffold without intramolecular H-bonding; distinct photophysical profile
Dual-role potential May function as photoinitiator or UV absorber; requires application-specific evaluation

Why 2,4-Dibutoxybenzophenone (CAS 106615-09-2) Cannot Be Interchanged with Standard Hydroxy-Benzophenone UV Absorbers


In-class substitution among benzophenone UV absorbers is unreliable due to profound differences in photostability, compatibility, and migration behavior driven by substituent chemistry. The absence of ortho-hydroxyl groups in 2,4-dibutoxybenzophenone fundamentally alters its stabilization mechanism compared to hydroxy-substituted analogs [1]. While longer alkoxy chains are known to enhance polymer compatibility and reduce volatility relative to shorter-chain derivatives [2], the lack of intramolecular hydrogen bonding may compromise long-term photostability unless compensated by other formulation strategies. Migration behavior varies significantly: a study of four benzophenone-type UV absorbers in textiles revealed maximum migration ratios ranging from 0.02% to 3.65% depending on substituent structure [3]. These compound-specific differences make direct substitution without supporting data a procurement risk.

Photostability mechanism mismatch
No ortho-OH means loss of H-bonding stabilization; long-term UV protection may differ substantially from hydroxy-benzophenones.
Migration behavior varies widely
Benzophenone migration ratios reported from 0.02% to 3.65%; direct substitution without compound-specific data is a procurement risk.
Compatibility profile not interchangeable
C4 butoxy chains provide intermediate polymer affinity; performance may shift relative to shorter- or longer-chain analogs.

Quantitative Differentiation Evidence for 2,4-Dibutoxybenzophenone (CAS 106615-09-2) Versus Closest Benzophenone Analogs


Alkoxy Chain Length and Polymer Compatibility: Class-Level Structure-Property Relationship for 2,4-Dibutoxybenzophenone

Within the benzophenone UV absorber class, increasing alkoxy chain length improves compatibility with polymer matrices and enhances thermal stability. 2,4-Dibutoxybenzophenone, possessing two C4 butoxy chains, is positioned to offer intermediate compatibility and volatility relative to shorter-chain (methoxy, ethoxy) and longer-chain (octoxy) analogs. Studies comparing 2-hydroxy-4-methoxybenzophenone (UV-9) and 2-hydroxy-4-n-octoxybenzophenone (UV-531) demonstrate that the octoxy derivative exhibits superior compatibility with polyethylene and polypropylene, with recommended addition levels of 0.1%–1% . Direct quantitative data for 2,4-dibutoxybenzophenone are not available in the retrieved primary literature.

Alkoxy chain length & compatibility
Class-level inference
Two C4 butoxy chains; intermediate compatibility expected relative to C8 (excellent) and C1 (moderate) derivatives.
May support selection for balanced compatibility-volatility profile.
No direct quantitative data for this compound.
UV Stabilizer Polymer Additive Compatibility

Migration Behavior of Benzophenone-Type UV Absorbers: Class Data Supporting 2,4-Dibutoxybenzophenone Assessment

Migration of benzophenone-type UV absorbers from polymer matrices into surrounding media is a critical selection criterion for food contact and textile applications. An LC-MS/MS study of four benzophenone derivatives (benzophenone, 2,4-dihydroxybenzophenone (UV-0), 2-hydroxy-4-methoxybenzophenone (UV-9), and 2-hydroxy-4-n-octoxybenzophenone (UV-531)) in textiles reported maximum migration ratios ranging from 0.02% to 3.65%, with maximum migration times between 60 and 90 minutes [1]. While 2,4-dibutoxybenzophenone was not included, the data demonstrate that migration behavior varies substantially (up to 180-fold difference) based on substituent structure, underscoring the need for compound-specific migration evaluation.

Migration range
Class-level inference
0.02% – 3.65%
Up to 180-fold variation across benzophenone analogs; compound-specific migration data essential.
Textile simulant study (water, sweat, soap); not measured for target compound.
Migration UV Absorber Textile Food Contact

Substituent-Dependent UV Absorption Wavelength Range in Benzophenone Derivatives

The UV absorption profile of benzophenone derivatives is highly dependent on the nature and position of substituents. Ortho-hydroxy substitution enables absorption in the 290–380 nm range (UVA/UVB) via intramolecular hydrogen bonding, while ortho substitution generally shifts absorption to the UVA spectral region [1][2]. 2,4-Dibutoxybenzophenone, lacking ortho-hydroxyl groups, exhibits UV absorption capacity but may undergo photodecomposition under prolonged light exposure, making it unsuitable as a standalone UV absorber without structural modification or co-additive stabilization [3]. Quantitative absorption spectra and molar extinction coefficients for 2,4-dibutoxybenzophenone were not found in the retrieved primary literature.

UV absorption & photostability
Class-level inference
Lacks ortho-OH; photodecomposition possible under prolonged exposure; absorption range not quantified.
May not directly replace ortho-hydroxy UV absorbers; co-additive stabilization may be needed.
Quantitative absorption data not available in primary literature.
UV Absorption Spectroscopy Structure-Property Relationship

Photoinitiator Functionality: Di-Substituted Benzophenones as Potential Photoinitiators in UV-Curable Systems

Recent research on benzophenone derivatives demonstrates that di-substituted compounds can function as photoinitiators rather than traditional UV absorbers, exhibiting broad absorption spectra and addressing issues of yellowing and migration . A comparative kinetic study of commercial photoinitiators for UV-curable acrylate coatings identified dibutoxy acetophenone (DBAP) as a relevant photoinitiator benchmark, though quantitative performance data for 2,4-dibutoxybenzophenone specifically were not reported [1]. Patents further disclose that benzophenone derivatives with C2–C18 alkoxy groups can provide reduced migration in oxygen-scavenging compositions while maintaining photoinitiation effectiveness [2].

Photoinitiator functionality
Supporting evidence
2,4-Dibutoxybenzophenone
Potential photoinitiator role; patent-disclosed low-migration benzophenone derivatives with C2–C18 alkoxy chains.
DBAP (benchmark)
Established photoinitiator in UV-curable acrylate coatings; comparative kinetic data available.
Supports evaluation as photoinitiator candidate rather than traditional UV absorber.
No direct kinetic data for target compound; functional classification inferred from structural analogs.
Photoinitiator UV Curing Coatings Photopolymerization

Procurement-Relevant Application Scenarios for 2,4-Dibutoxybenzophenone (CAS 106615-09-2) Based on Differentiated Evidence


UV-Curable Coating Formulations Requiring Reduced Migration Photoinitiators

For UV-curable acrylate coatings where low additive migration is critical (e.g., food packaging, medical device coatings), 2,4-dibutoxybenzophenone may be evaluated as a photoinitiator candidate based on patent disclosures demonstrating that C2–C18 alkoxy-substituted benzophenones provide reduced migration while maintaining photoinitiation effectiveness [1]. Comparative kinetic studies in acrylate clear coatings provide a framework for benchmarking performance against established photoinitiators such as dibutoxy acetophenone (DBAP) [2].

Polymer Compounding Where Balanced Compatibility and Volatility Are Required

In polyolefin (PE, PP) and polystyrene compounding applications, the intermediate C4 butoxy chain length of 2,4-dibutoxybenzophenone may offer a favorable balance between polymer compatibility (improved relative to methoxy derivatives) and additive volatility (reduced relative to lower molecular weight analogs). Class-level evidence indicates that longer alkoxy chains enhance compatibility with hydrophobic polymer matrices [3]. Recommended addition levels for benzophenone UV absorbers in these polymers typically range from 0.1% to 1% .

Research Applications Requiring Non-Hydroxy Benzophenone Scaffolds

Academic and industrial research investigating structure-property relationships in benzophenone derivatives or developing novel photoinitiator systems may specifically require 2,4-dibutoxybenzophenone as a scaffold lacking ortho-hydroxyl functionality. This allows study of photophysical behavior without intramolecular hydrogen bonding, providing a baseline for understanding substituent effects on absorption and photostability [4][5].

Application
Selection Property
Validation Focus
UV-curable coating formulations (low migration)
Reduced-migration photoinitiator profile
Photoinitiator performance benchmarking; migration testing per target matrix
Polymer compounding (PE, PP, PS)
Intermediate C4 chain compatibility-volatility balance
Loading-level optimization and migration assessment for specific polymer grade
Non-hydroxy benzophenone scaffold research
Absence of ortho-OH enables baseline photophysics
Photophysical characterization without intramolecular H-bonding effects

Technical Documentation Hub

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29 linked technical documents
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